Amidox
Description
Historical Context and Evolution of Amidoxime (B1450833) Research
The genesis of amidoxime chemistry dates back to the late 19th century. The first amidoxime, formamidoxime, was synthesized in 1873 by Lossen and Schigerdecker. The pioneering work of Tiemann in 1884 provided the first elucidation of the chemical structure of amidoximes, laying the groundwork for future investigations into their properties and applications. nih.gov
Over the decades, research into amidoximes has evolved significantly, with a continuous development of new synthetic methodologies and improvements to existing reactions. While various synthesis routes have been explored, the most commonly employed method today involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.govmdpi.com This robust and efficient approach typically yields amidoximes in high percentages, often ranging from 70% to 90%. mdpi.com
Significance of the Amidoxime Functional Group in Chemical Systems
The amidoxime functional group holds considerable importance across a spectrum of chemical systems, including pharmaceutical, organic, coordination, and material chemistry. mdpi.comresearchgate.net Its unique structure, featuring an amino group (–NH₂) and a hydroxymino group (–NOH), contributes to its distinctive chemical behavior. Amidoximes are recognized as amphoteric functional moieties, meaning they possess both acidic and basic sites within the same molecule. psu.edursc.org Specifically, the oxime nitrogen atom is basic, while the hydroxyl (–OH) group exhibits acidic properties. The amino (–NH₂) group can also display acidic characteristics, particularly in the presence of metal ions. mdpi.com
A key aspect differentiating amidoximes from simple oximes is the substantial mesomeric effect conferred by the presence of the –NH₂ group. mdpi.comresearchgate.net This electronic delocalization significantly influences their reactivity and coordination capabilities. Furthermore, the amidoxime function can serve as a bioisostere of a carboxylic acid, a property that has been successfully leveraged in the development of drug candidates exhibiting various biological activities, such as cardiotonic or antiarthritic properties. nih.gov
Current Academic Research Landscape of Amidoxime Compounds
The current academic research landscape surrounding amidoxime compounds is vibrant and multidisciplinary, reflecting their broad utility. Intensive research over the last two decades has focused on the coordination chemistry of amidoximes, particularly in the context of 5f metals or actinoids, such as uranium. mdpi.com A significant area of focus, especially since 2010, has been the use of insoluble polymer substrates functionalized with amidoxime groups for the efficient extraction of uranium, in the form of {UᵛᴵO₂}²⁺, from seawater. mdpi.commdpi.comresearchgate.net This application is of paramount importance for energy security, given the vast reserves of uranium in the oceans. mdpi.com
Beyond uranium extraction, amidoximes are actively investigated for their role as adsorbents in the scavenging of various heavy metals from aqueous solutions. Their high adsorption affinity for metal ions makes them promising candidates for environmental remediation. For instance, poly(amidoxime)/bacterial cellulose (B213188) composite aerogels have demonstrated exceptional sorption capacities for heavy metals such as lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and cadmium (Cd²⁺). researchgate.net Amidoxime-functionalized cellulose has also shown good selective adsorption performance for thorium (Th(IV)) from wastewater. nih.gov
The following table illustrates the adsorption capacities of a poly(amidoxime)/bacterial cellulose composite aerogel for various heavy metals:
| Heavy Metal Ion | Adsorption Capacity (mg g⁻¹) |
| Pb²⁺ | 571.5 |
| Cu²⁺ | 509.2 |
| Zn²⁺ | 494 |
| Mn²⁺ | 457.2 |
| Cd²⁺ | 382.3 |
Data source: researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
95933-72-5 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N',3,4-trihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |
InChI Key |
JOAASNKBYBFGDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=NO)N)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydroxybenzamidoxime Amidox |
Origin of Product |
United States |
Synthetic Methodologies for Amidoxime Compounds
Classical and Conventional Amidoxime (B1450833) Synthesis Routes
The most established and widely employed method for preparing amidoximes involves the reaction of nitriles with hydroxylamine (B1172632). This route is favored due to the ready availability of nitrile starting materials and typically high yields fishersci.fi.
This classical synthesis proceeds through the nucleophilic addition of hydroxylamine to the nitrile carbon, followed by tautomerization. The general reaction involves a nitrile reacting with hydroxylamine hydrochloride in the presence of a base to generate the corresponding amidoxime fishersci.fi.
Reaction Overview: R-C≡N + NH₂OH·HCl + Base → R-C(NH₂)═NOH
Commonly used bases include sodium carbonate or triethylamine, which serve to generate free hydroxylamine in situ from its hydrochloride salt fishersci.fi. The reaction is typically carried out in alcoholic solvents such as ethanol (B145695) or methanol, or in mixtures of water and ethanol fishersci.fi. Reaction conditions often involve heating at temperatures between 60–80 °C or under reflux, with reaction times varying from 1 to 48 hours depending on the specific substrates fishersci.fi. Aromatic nitriles generally lead to higher yields compared to aliphatic nitriles fishersci.fi. The use of aqueous hydroxylamine solutions can sometimes eliminate the need for an added base and may reduce reaction times fishersci.fifishersci.pt.
Recent advancements in this conventional method include the application of solvent-free conditions under ultrasonic irradiation, which has been shown to shorten reaction times and maintain good yields, typically ranging from 70–85% fishersci.fi. Microreactor technology has also been explored to enhance the formation of aromatic amidoximes from nitriles and hydroxylamine, offering a robust and economic procedure for fast and selective synthesis wikipedia.org.
Table 1: Representative Data for Amidoxime Synthesis from Nitriles
| Entry | Starting Material | Conditions | Yield (%) | Notes |
| 1 | Aromatic nitrile | Reflux in ethanol with NH₂OH·HCl + Na₂CO₃, 3 h | Up to 98 | Classical method, high yield fishersci.fi |
| 2 | Aliphatic nitrile | Aqueous NH₂OH, Room temperature | 70–85 | Ultrasonic irradiation, solvent-free fishersci.fi |
| 3 | Various nitriles | Methanol:DMF (2:1), Et₃N, NH₂OH·HCl, 100 °C, 6 h | Not specified | General procedure for amidoximes ebricmall.com |
| 4 | Arylnitriles | Water, triethylamine, NH₂OH·HCl, RT, 6 h | Good | Green synthesis, easier work-up |
Advanced and Stereoselective Amidoxime Synthesis Approaches
While the classical nitrile-hydroxylamine route remains dominant, alternative and more advanced synthetic strategies have been developed to address specific challenges, such as the synthesis of N-substituted amidoximes or those with sensitive functional groups. Explicitly stereoselective synthesis methods for amidoximes are not extensively detailed in the provided literature. However, some advanced routes offer control over the final product structure.
One alternative route involves the reaction of primary nitroalkanes with magnesium or lithium amides to form amidoximes in a single step. This method is particularly useful for preparing substituted amidoximes, especially when other functional groups within the molecule might be sensitive to the conditions of classical nitrile-based syntheses. These reactions typically employ metallating agents like n-butyllithium and amines in dry solvents such (tetrahydrofuran) THF, often at low temperatures (e.g., −78 °C), yielding moderate results.
The development of one-pot synthesis strategies has significantly enhanced the efficiency and flexibility of preparing N-substituted amidoximes, particularly by avoiding the isolation of intermediate compounds. A notable approach involves the direct synthesis of N-substituted amidoximes from secondary amides or their intermediate amides through a triphenylphosphine-iodine (Ph₃P–I₂) mediated dehydrative condensation. This method operates under mild conditions and typically requires short reaction times, making it applicable to a variety of N-aryl and N-alkyl amidoximes.
The mechanism proposed for this one-pot synthesis involves the formation of an imidinium intermediate and subsequently an imidoyl iodide, which then reacts with hydroxylamine hydrochloride to yield the N-substituted amidoxime. This strategy can also be extended to use acid chlorides or carboxylic acids as precursors for the in situ generation of amides, which are then activated before treatment with hydroxylamine hydrochloride. This integrated approach streamlines the synthetic process, offering a more economic and efficient alternative to multi-step procedures.
Derivatization Strategies for Amidoxime Moieties
The inherent bifunctional nature of the amidoxime moiety, possessing both an amino (–NH₂) group and a hydroxyimino (–N–OH) group, provides multiple sites for derivatization, enabling the synthesis of a wide array of functionalized compounds.
The free amine group of amidoximes is highly amenable to N-alkylation and N-acylation reactions.
N-Alkylation: Amidoximes can be N-alkylated by reacting them with alkyl halides (RX) in polar aprotic solvents, such as N,N-dimethylformamide (DMF). This reaction introduces an alkyl group onto the nitrogen atom of the amino moiety.
N-Acylation: The N-acylation of amidoximes can be achieved by treating them with acyl chlorides or anhydrides under mild conditions. It is important to note that while N-acylation is possible, O-acylation (acylation at the hydroxyl oxygen) is generally a much faster reaction. However, specific conditions or acyl migration can lead to N-acylated products. For instance, N-acyl amidines can be converted to amidoximes under certain conditions.
Protective group chemistry is crucial in organic synthesis to temporarily mask reactive functional groups, preventing undesired side reactions during multi-step transformations. For amidoximes, the tert-butoxycarbonyl (Boc) group is frequently employed to protect the amino and imino functionalities.
Boc-protection of amidoximes involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, under either aqueous or anhydrous conditions. The Boc group is known for its stability against most nucleophiles and bases, making it suitable for orthogonal protection strategies where other base-labile protecting groups might be present. The deprotection of Boc-protected amidoximes is typically achieved under anhydrous acidic conditions, leading to the cleavage of the tert-butyl carbamate (B1207046) and regeneration of the free amino group.
Formation of Amidines via Amidoxime Reduction
Amidoximes can be effectively reduced to amidines, a class of organic compounds characterized by a carbon double-bonded to a nitrogen atom and an amino group (RC(NR)NR2) fishersci.com. Amidines are valuable intermediates in the synthesis of heterocyclic compounds and are important pharmacophores in many biologically active molecules, including serine protease inhibitors and antimicrobial agents tandfonline.comthieme-connect.comresearchgate.netorganic-chemistry.org.
Various methodologies have been developed for the reduction of amidoximes to amidines:
Transfer Hydrogenation with Formate (B1220265) Salts: A common and efficient method involves the use of ammonium (B1175870) formate (AF) or potassium formate as hydrogen transfer reagents in the presence of a palladium catalyst, typically Pd/C. This approach offers a more convenient and often safer alternative to high-pressure gaseous hydrogenations thieme-connect.comresearchgate.netorganic-chemistry.org. For instance, amidoximes, O-alkylamidoximes, and O-acylamidoximes can be directly converted to amidines by reaction with ammonium formate and Pd/C in acetic acid, often achieving good yields thieme-connect.comresearchgate.net. Similarly, reducing acylated amidoximes with potassium formate has proven to be a simple and effective method, with reactions proceeding faster in acidic media and completing within 10 to 30 minutes for aromatic amidoximes researchgate.netorganic-chemistry.org.
Triethylsilane with Palladium Chloride: Another reported method involves the reduction of amidoximes using triethylsilane (Et3SiH) in conjunction with palladium(II) chloride (PdCl2) in acetic acid. This reaction typically proceeds at elevated temperatures (e.g., 70–75 °C) for a few hours tandfonline.comresearchgate.net.
Ruthenium Carbonyl Catalysis: Ruthenium carbonyl complexes, such as Ru3(CO)12, have also been demonstrated to catalyze the selective deoxygenation of aromatic and N-heteroaromatic amidoximes to their corresponding amidines. For example, benzamidoxime (B57231) can be deoxygenated to benzamidine (B55565) in 82% yield using Ru3(CO)12 at 80 °C under carbon monoxide pressure researchgate.net.
The table below summarizes some representative examples of amidoxime reduction to amidines:
| Reactant Amidoxime (Example) | Reducing Agent / Catalyst | Conditions | Product Amidine (Yield) | Reference |
| Benzamidoxime | Ammonium Formate / Pd/C | Acetic acid, various times | Benzamidine (Good Yield) | thieme-connect.com |
| Benzamidoxime | Triethylsilane / PdCl2 | Acetic acid, 70–75 °C, 2.5 h | Benzamidine (75%) | tandfonline.com |
| Benzamidoxime | Potassium Formate | Acetic acid, 10-30 min | Benzamidine (High Yield) | organic-chemistry.org |
| Benzamidoxime | Ru3(CO)12 | 80 °C, 5 kg cm⁻² CO, 5 h | Benzamidine (82%) | researchgate.net |
| 2-Methylbenzamidoxime | Triethylsilane / PdCl2 | Acetic acid, 70–75 °C, 2.5 h | 2-Methylbenzamidine (75%) | tandfonline.com |
| 4-Fluorobenzamidoxime | Triethylsilane / PdCl2 | Acetic acid, 70–75 °C, 2.5 h | 4-Fluorobenzamidine (75%) | tandfonline.com |
Heterocyclic Ring Formation Involving Amidoxime Precursors (e.g., 1,2,4-Oxadiazoles)
Amidoximes are highly valuable precursors for the synthesis of various heterocycles, with 1,2,4-oxadiazoles being a prominent example nih.govenamine.netmdpi.comnih.gov. The formation of 1,2,4-oxadiazoles from amidoximes typically involves a cyclocondensation reaction, often with carboxylic acid derivatives. These heterocyclic compounds are important motifs in drug discovery due to their promising physiological activities, including anti-inflammatory, antithrombotic, and anticancer properties enamine.netmdpi.comias.ac.in.
Key synthetic strategies for 1,2,4-oxadiazoles from amidoximes include:
Two-Stage Protocols (O-Acylation followed by Cyclization): This classic route involves the preliminary O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The resulting O-acylamidoxime intermediate is then cyclized, often under basic conditions, to form the 1,2,4-oxadiazole (B8745197) ring mdpi.comnih.gov. For example, the cyclocondensation of O-acylamidoximes can be achieved using bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature mdpi.com.
One-Pot Synthesis: More recently, one-pot protocols have been developed, allowing for the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes. These reactions are typically conducted in aprotic bipolar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA) in the presence of inorganic bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) mdpi.comias.ac.inrsc.org. This approach often streamlines the synthesis by avoiding the isolation of intermediate O-acylamidoximes. For instance, the reaction of aromatic and heteroaromatic aldehydes with amidoximes in NaOH/DMSO under aerobic conditions can yield 3,5-disubstituted-1,2,4-oxadiazoles mdpi.com. Similarly, the reaction of aryl nitriles with hydroxylamine, followed by the addition of crotonoyl chloride to the intermediate amidoxime, provides a straightforward one-pot access to 1,2,4-oxadiazoles under mild conditions ias.ac.in.
Electrochemical Synthesis: Electrochemical methods have also emerged as a convenient and efficient route. For example, the anodic oxidation of N-benzyl amidoximes can lead to the formation of 3,5-disubstituted 1,2,4-oxadiazoles through a dehydrogenative cyclization process involving an iminoxy radical intermediate rsc.org.
The table below presents examples of 1,2,4-oxadiazole formation from amidoxime precursors:
| Amidoxime Precursor | Reaction Partner / Reagent | Conditions | Product 1,2,4-Oxadiazole (Yield) | Reference |
| Amidoxime | Acyl chloride | O-acylation, then TBAF/THF, RT, 1-16 h | 1,2,4-Oxadiazole (Diverse) | mdpi.com |
| Amidoxime | Carboxylic acid anhydride | MOH/DMSO (M=Na, K) | 1,2,4-Oxadiazole (Carboxylic functionality) | mdpi.com |
| Amidoxime | Aldehyde | NaOH/DMSO, air (one-pot) | 3,5-Disubstituted 1,2,4-Oxadiazole | mdpi.comrsc.org |
| Amidoxime | N-Acyl benzotriazole | t-BuOK/DMSO, RT | 1,2,4-Oxadiazole | mdpi.com |
| Aryl Nitrile | Hydroxylamine, Crotonoyl Chloride | Acetic acid (catalyst), then THF/DMSO (one-pot) | New 1,2,4-Oxadiazoles (High Yield) | ias.ac.in |
| N-Benzyl Amidoxime | Anodic Oxidation | Electrochemical conditions | 3,5-Disubstituted 1,2,4-Oxadiazole | rsc.org |
Coordination Chemistry of Amidoxime Ligands
Metal-Amidoxime Complexation Mechanisms
The interaction between metal ions and amidoxime (B1450833) ligands is governed by the coordination environment and the protonation state of the amidoxime group. This group contains one oxygen and two nitrogen atoms, all of which can act as nucleophilic centers. mdpi.com
Amidoxime ligands can coordinate to metal centers in both their neutral and deprotonated forms, leading to a variety of coordination modes. In its neutral state, the amino group of the amidoxime typically remains uncoordinated due to the sp² hybridization of the nitrogen atom, which imparts very weak basicity. mdpi.com Coordination of the amino group generally occurs only upon its deprotonation. mdpi.com
DFT calculations have shown that the coordination of the deprotonated amino group (-NH⁻) is energetically more favorable by approximately 18 kcal/mol compared to the neutral amino group. mdpi.com To date, crystallographic studies have identified at least eight different coordination modes for neutral and singly deprotonated amidoxime groups in complexes with the uranyl ion ({UO₂}²⁺). mdpi.com These various modes are a testament to the versatility of the amidoxime ligand in forming stable complexes with metal ions.
Interactive Table: Confirmed Coordination Modes of Amidoxime Groups
| Form | Coordination Modes (Harris Notation) |
|---|---|
| Neutral | a, b, h, n, o |
| Monoanionic | c–e, g, i, k |
| Dianionic | f, j, l, m |
This table illustrates the crystallographically established coordination modes for neutral, singly, and doubly deprotonated amidoxime groups with various metals. mdpi.com
A significant challenge in the application of amidoxime-based sorbents for uranium extraction from seawater is the competition from other metal ions, particularly vanadium. nih.govresearchgate.net Vanadium is present in seawater at concentrations comparable to uranium and can compete for the same binding sites on the amidoxime ligands. mdpi.com
The selectivity of amidoxime ligands for uranyl ions over vanadium ions is a critical area of research. nih.govresearchgate.net Computational studies based on quantum chemical calculations have been employed to predict and understand these selectivity trends. nih.govresearchgate.net These studies suggest that modifying the amidoxime structure, for instance through alkylation, could enhance the selectivity for uranyl ions by creating a more favorable binding environment. nih.govresearchgate.net The formation of a stable three-membered chelating ring upon single deprotonation of the amidoxime group is considered a key factor in the strong and selective binding of the uranyl ion. researchgate.net However, some studies have indicated that vanadium can consistently outcompete uranium for amidoxime sorption sites in marine environments. researchgate.netresearchgate.net
Structural Elucidation of Metal-Amidoxime Complexes
The precise structures of metal-amidoxime complexes are determined through a combination of solid-state studies and advanced analytical techniques.
Solid-state studies have been instrumental in revealing the intricate coordination chemistry of amidoxime ligands with metal ions like uranyl. mdpi.com These investigations provide insights into the three-dimensional arrangement of atoms and the nature of the chemical bonds within the complex. A significant challenge in this area is the tendency of these complexes to form polymers, which can make the growth of single crystals for analysis difficult. mdpi.com To overcome this, researchers have developed innovative synthetic methods, such as using low-melting salts or ionic liquids as crystallization media. mdpi.com
A combination of spectroscopic techniques and X-ray crystallography is essential for the comprehensive characterization of metal-amidoxime structures.
Spectroscopic Analysis: Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the bonding and environment of the amidoxime ligand upon complexation. researchgate.net For instance, shifts in the vibrational frequencies of the C=N and N-O bonds in IR and Raman spectra can confirm the coordination of the amidoxime group to the metal center. researchgate.net ¹H and ⁵¹V NMR spectroscopy have been used to study the interactions between the vanadyl ion ({VIVO}²⁺) and amidoxime ligands in solution. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-amidoxime complexes. nih.gov This technique allows for the accurate measurement of bond lengths and angles, providing unambiguous evidence of the coordination modes of the amidoxime ligand. nih.gov
Interactive Table: Spectroscopic Data for Amidoxime Ligands
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(C=N) | 1650 | Lower wavenumber | Shift indicates coordination |
| ν(N-O) | 942 | Higher wavenumber | Shift indicates deprotonation and coordination |
This table summarizes typical shifts in IR vibrational frequencies upon coordination of an amidoxime ligand. researchgate.net
Thermodynamic and Kinetic Aspects of Amidoxime-Metal Interactions
Understanding the thermodynamic and kinetic stability of metal-amidoxime complexes is crucial for optimizing their applications.
Thermodynamic Stability: This refers to the position of the equilibrium between the free metal ion and ligand and the metal-ligand complex. gcnayanangal.com A high thermodynamic stability constant indicates a strong metal-ligand interaction and the formation of a stable complex. slideshare.net The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, plays a significant role in the stability of many metal-amidoxime complexes.
Kinetic Stability: This relates to the rate at which a complex undergoes ligand exchange reactions. gcnayanangal.com Complexes that exchange ligands slowly are termed inert, while those that exchange ligands rapidly are labile. gcnayanangal.com The kinetic stability is influenced by factors such as the charge and size of the central metal ion and the geometry of the complex. slideshare.net For instance, smaller, more highly charged metal ions tend to form more inert complexes as they hold the ligands more tightly. slideshare.net
Quantitative analysis of these interactions can be performed using techniques like calorimetry and spectrophotometry to determine thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of complex formation. mdpi.com
Theoretical and Computational Chemistry of Amidoxime Systems
Quantum Chemical Calculations of Amidoxime (B1450833) Electronic Structure
Quantum chemical calculations, which solve the Schrödinger equation for a specific system, are first-principles methods used to determine the wavefunctions of electrons in molecules northwestern.eduornl.gov. For amidoxime systems, these calculations are employed to study binding strengths and reaction schemes, particularly in the context of metal complexation osti.gov. This approach enables the speculative study of systems without direct experimental reference, providing reliable qualitative data for properties that might be physically inaccessible ornl.gov.
Density Functional Theory (DFT) Studies of Amidoxime Reactivity and Interactions
Density Functional Theory (DFT) is a widely applied quantum chemical method for investigating the electronic structure and reactivity of amidoximes. DFT calculations have been extensively used to understand the complexation mechanisms of amidoxime ligands with various metal ions, such as uranyl (UO₂²⁺) and vanadium (VO²⁺/VO₂⁺) osti.govrsc.orgresearchgate.net. These studies provide insights into the binding nature and bonding modes, for instance, revealing that the preferred binding mode between UO₂²⁺ and amidoximate ligand in highly concentrated solutions is η² coordination with tris-amidoximate species researchgate.net. DFT can also unveil synergistic effects, where a carboxyl group can enhance the U 5f/6d orbital contribution to U-amidoxime bonding, promoting the dissociation of uranyl tricarbonate ions in seawater researchgate.net. Beyond metal interactions, DFT is utilized to study the delocalization within the NNO and NCN systems of amidoxime-containing ligands and to analyze non-covalent interactions rsc.org. Furthermore, DFT studies are instrumental in analyzing various electronic properties, including HOMO and LUMO energies, band gap energy (Eg), ionization potential (IP), and electron affinity (EA), which are crucial for understanding chemical reactivity and charge transfer within the molecule aimspress.comnih.gov.
Analysis of Frontier Orbitals and Electronic Descriptors
The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of amidoxime systems libretexts.orglibretexts.org. The frontier orbital concept conceptualizes chemical bonding and reactivity through the interactions between these orbitals, particularly the donation of electrons from the base's HOMO to the acid's LUMO libretexts.orglibretexts.org. For amidoximes, analyses of Mulliken charges and binding energy values have shown that the amidoxime group is a key functional group in adsorption processes, with specific preferences for binding sites; for example, Cd(II) favors binding with the C-NH₂ over the C=N-OH moiety researchgate.net. Electronic descriptors like the energy gap values and the principles of Hard and Soft Acids and Bases (HSAB) are effective in predicting the bonding trends and chemical stability of amidoxime molecules mdpi.com.
Molecular Dynamics Simulations of Amidoxime-Containing Systems
Molecular Dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior and interactions of amidoxime-containing systems over time. These simulations can reveal how grafting reactions influence the conformation of polymers containing amidoxime moieties dntb.gov.ua. In the context of metal adsorption, MD simulations have been employed to investigate the adsorption of metal ions, such as cadmium (II), onto amidoxime-chelating cellulose (B213188), confirming the significant role of amidoxime groups and ionic bonds in the adsorption process researchgate.net. MD simulations are also used in drug design to evaluate the interaction and binding energies of amidoxime derivatives with biological targets, providing insights into their stability within binding pockets nih.govresearchgate.netdntb.gov.ua.
Computational Protocols for Assessing Ligand Selectivity (e.g., in Metal Extraction)
Computational protocols, often built upon quantum chemical calculations, are critical for assessing ligand selectivity, particularly in challenging applications like the extraction of uranium from seawater. These protocols enable the calculation of stability constants for metal-ligand complexes, such as those involving UO₂²⁺ and competing ions like VO²⁺/VO₂⁺ rsc.orgornl.gov. The predictive power of these protocols has been demonstrated for amidoxime-type ligands, offering valuable insights for designing new adsorbents with enhanced selectivity towards UO₂²⁺ over vanadium ions ornl.govosti.gov. For instance, studies suggest that the alkylation of amidoxime moieties in poly(acrylamidoxime) sorbents can improve the discrimination between uranyl and vanadium ions osti.gov. The development of first-principles integrated modeling approaches opens avenues for the in silico design of next-generation adsorbents with potentially superior efficiency and selectivity for uranium recovery osti.gov.
Molecular Docking Studies of Amidoxime Interactions
Molecular docking is a computational technique widely utilized to predict the binding modes and affinities of small molecules, including amidoxime-containing compounds, with macromolecular targets like proteins. Amidoxime functional groups are considered valuable structural components in heterocyclic backbones due to their diverse biological activities researchgate.netdntb.gov.ua. Docking studies are frequently employed to predict the antimalarial activities of amidoxime-containing heterocyclic compounds by determining their binding affinities and inhibition constants against specific protein targets researchgate.netdntb.gov.ua. These studies can provide insights into the hydrogen bond interactions and bond lengths formed between the compounds and the protein's binding sites researchgate.netresearchgate.net.
Prediction of Binding Affinities and Inhibition Constants
Molecular docking studies are crucial for predicting quantitative measures of ligand-target interactions, namely binding affinities and inhibition constants (Ki) researchgate.netdntb.gov.uanih.govresearchgate.net. For example, research involving amidoxime-containing heterocyclic compounds docked against Plasmodium falciparum adenylosuccinate lyase (PfADSL) reported binding affinities ranging from -8.6 to -5.7 kcal/mol researchgate.netdntb.gov.uaresearchgate.net. The presence of the amidoxime functional group on the best-performing compounds significantly contributes to the formation of hydrogen bonds with key amino acid residues in the protein's binding site researchgate.netdntb.gov.ua. The inhibitory constant (Ki) is a measure that reflects the binding affinity, where a smaller Ki value indicates a greater binding affinity of the inhibitor for its target ebmconsult.com.
Insights into Binding Site Interactions (e.g., hydrogen bonding)
Computational chemistry, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has been extensively employed to elucidate the binding site interactions of amidoxime compounds. These approaches provide atomic-level details on geometries, energetics, and the nature of intermolecular forces, with a strong emphasis on hydrogen bonding.
Amidoxime's Role in Metal Ion Binding Amidoxime functional groups exhibit a high affinity for a wide range of metal ions, making them valuable in applications such as metal extraction and separation. Computational studies have shed light on the specific coordination mechanisms:
Uranyl Complexes: DFT calculations have been instrumental in examining the binding modes of amidoximes with uranyl ions (UO₂²⁺). Studies indicate that amidoximes can coordinate with uranyl through various modes, including η¹-O, η²-NO, and chelated κ²-coordination. For instance, investigations into dinuclear μ₂-amidoxime uranyl complexes have highlighted an extensive hydrogen bonding network involving the complex and non-coordinating water molecules, which significantly influences the solid-state structure and crystal packing rsc.orgnih.gov. The inclusion of water is often attributed to favorable bidentate hydrogen bonding interactions with the complex and advantageous network formation during crystallization rsc.orgnih.gov.
Intramolecular hydrogen bonds have been observed between the oxygen in uranyl and hydrogen in the amino group of amidoxime ligands, acting as an intramolecular hydrogen bond researchgate.net. Uranyl oxo groups function as hydrogen-bond acceptors, while hydrogen atoms in the ligands act as hydrogen-bond donors researchgate.net.
DFT calculations on poly(amidoxime) (PAO) fibers for uranium extraction from seawater suggest a cooperative chelating binding model for uranyl ions unt.edu.
Table 1: Representative Hydrogen Bonding Parameters in Amidoxime-Uranyl Complexes
| Interaction Type | Donor-to-Acceptor Distance (Å) | N–H•••O Angle (°) | Source |
| AO amide H to nitrate (B79036) oxygen | 3.083(4) | 148(4) | rsc.orgnih.gov |
| Water H to nitrate oxygen | 3.112(3) | 143(6) | rsc.orgnih.gov |
| Water H to nitrate oxygen | 3.000(3) | 149(6) | rsc.orgnih.gov |
Gallium(III) Binding: DFT calculations have been used to clarify the coordination mechanism between amidoxime functional groups on chelating resins and Ga(III) in Bayer liquor. These studies revealed that complexes with an oxygen binding motif (motif I), where the amidoxime ligand is deprotonated at a single oxime oxygen atom and coordinates to one gallium atom only through this oxygen, are more stable than chelate binding motif II or η² binding motif III researchgate.net. This computational prediction was validated by FT-IR spectra analysis and single-crystal X-ray diffraction, which confirmed the coordination between gallium and the oximido group via oxygen, with no characteristic stretching band of Ga-N observed researchgate.net.
Heavy Metal Ions (Cu²⁺, Cd²⁺, Pb²⁺): DFT calculations have demonstrated the strong binding ability of amidoxime-functionalized materials towards heavy metal ions. The amidoxime group can coordinate with cations to form stable pentacyclic compounds, suggesting a robust coordination bond compared to other monodentate groups nih.govacs.org. These computational findings support the remarkable performance of amidoxime-functionalized materials in heavy metal ion adsorption nih.govacs.org.
Hydrogen Bonding in Amidoxime Systems Hydrogen bonding is a critical non-covalent interaction that significantly influences the structure, stability, and function of amidoxime compounds. Computational studies provide detailed insights into these interactions:
Intramolecular Hydrogen Bonds: Amidoxime derivatives can form intramolecular hydrogen bonds that stabilize specific conformations. For example, in 2-(4-chlorophenyl)-N'-hydroxyacetimidamide (CPHA), an intramolecular N–H…O interaction forms a five-membered planar ring within the amidoxime chain, leading to a slight stretching of the O-N bond biointerfaceresearch.com. Similar intramolecular hydrogen bonding patterns have been identified in pseudotripeptides with a pyrazine (B50134) amidoxime motif, where they contribute to γ-turn formation and influence cis/trans isomer equilibrium researchgate.net.
Intermolecular Hydrogen Bonds: Amidoximes readily engage in intermolecular hydrogen bonding with solvent molecules, other ligands, or biological targets.
In the context of drug design, molecular docking and dynamics simulations reveal that amidoxime derivatives form crucial hydrogen bonds with amino acid residues in protein binding sites. For instance, amidoxime-containing LSD1 inhibitors can form hydrogen bonds with residues such as Val288, Ser289, Gly314, and Lys661, with the hydrogen bond donor field playing a significant role in activity mdpi.com. Similarly, the crystal structure of CPHA, an amidoxime derivative, is stabilized by O–H…N and N–H…N intermolecular hydrogen bonds when interacting with carbonic anhydrase biointerfaceresearch.com.
Table 2: Hydrogen Bond Contributions in CoMSIA Model for LSD1 Inhibitors
| Field Type | Contribution (%) | Source |
| Steric | 9.7 | mdpi.com |
| Hydrophobic | 26.6 | mdpi.com |
| H-bond Acceptor | 29.9 | mdpi.com |
| H-bond Donor | 33.9 | mdpi.com |
Amidoximes in Drug Design (Binding to Proteins/Enzymes) Amidoximes are recognized as bioisosteres for carboxylic groups and are important building blocks in medicinal chemistry, particularly for synthesizing nitrogen heterocycles like oxadiazoles (B1248032) biointerfaceresearch.com. Computational studies are vital for understanding their interactions with biological targets:
Molecular Docking and Dynamics: Molecular docking studies predict the binding poses of amidoxime derivatives within enzyme active sites, while molecular dynamics simulations assess the stability of these interactions over time. For example, MD studies of CPHA with carbonic anhydrase (PDB ID: 1ZNC) demonstrated stable interactions over a 100 ns simulation period, with hydrogen bonds contributing significantly to the binding stability biointerfaceresearch.com.
Structure-Activity Relationships: Computational approaches like CoMSIA (Comparative Molecular Similarity Indices Analysis) can quantify the contributions of different fields (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor) to the binding affinity. For amidoxime-containing LSD1 inhibitors, the hydrogen bond donor field was found to play a crucial role in enhancing activity, indicating that the hydroxyl group of the amidoxime can engage in favorable hydrogen bonding interactions within the binding pocket mdpi.com.
These computational insights are indispensable for rational drug design, allowing for the prediction and optimization of amidoxime derivatives with improved binding affinities and desired biological activities.
Advanced Materials and Catalytic Applications of Amidoxime Compounds
Amidoxime-Functionalized Polymers and Sorbents
Amidoxime-functionalized polymers and sorbents are extensively utilized for their remarkable ability to extract and remediate metal ions from aqueous solutions. Their efficacy stems from the strong complexation capabilities of the amidoxime (B1450833) group.
Polymer Synthesis and Grafting Techniques
The synthesis of amidoxime-functionalized polymers typically involves two main steps: the preparation of a polymer containing nitrile groups and the subsequent conversion of these nitrile groups into amidoxime functionalities. Common polymer backbones include polyethylene (B3416737) fibers, cellulose (B213188), polyacrylonitrile (B21495) (PAN), Polymers of Intrinsic Microporosity (PIM-1), mesoporous silica (B1680970), and montmorillonite (B579905) tandfonline.commdpi.comrsc.orgbohrium.comrsc.orgresearchgate.netrsc.orgnih.govncsu.edutubitak.gov.tr.
Various grafting techniques are employed to introduce the nitrile-containing monomers onto the polymer substrate. Radiation-induced graft polymerization (RIGP), often utilizing gamma radiation, is a prominent method to create active sites on inert polymers for monomer addition tandfonline.comnih.govornl.gov. Chemical grafting techniques are also widely used researchgate.netfrontiersin.org. For instance, acrylonitrile (B1666552) (AN) is frequently grafted onto base polymers like polyethylene or cellulose tandfonline.comrsc.orgnih.govncsu.edu.
Following the grafting of nitrile groups, the crucial step of amidoximation is performed. This involves reacting the nitrile-functionalized polymer with hydroxylamine (B1172632) (NH₂OH) or hydroxylamine hydrochloride, converting the –C≡N groups to –C(NH₂)=N-OH amidoxime groups mdpi.combohrium.comrsc.orgnih.govtubitak.gov.tr. This conversion significantly enhances the adsorption capacity of the resulting materials by introducing chelating sites bohrium.com.
Applications in Metal Ion Extraction and Remediation (e.g., Uranium from Seawater)
Amidoxime-functionalized materials are highly promising for the extraction of metal ions, especially uranium from seawater, due to their high selectivity and fast adsorption rates for uranyl ions (UO₂²⁺) tandfonline.comans.orginl.govrsc.orgnih.govstanford.edu. The oceans contain an estimated 4.5 billion tons of uranium as dissolved uranyl ions, making seawater a potentially endless source of nuclear fuel if efficient extraction methods are developed ans.orgstanford.edu.
Research findings highlight the impressive uranium adsorption capacities of amidoxime-based adsorbents:
Oak Ridge National Laboratory (ORNL) developed adsorbents (AF series) that exhibited a high adsorption capacity of 3.9 g-U/kg-adsorbent after 56 days in marine testing tandfonline.comnih.gov.
Other synthesized adsorbents containing amidoxime groups achieved capacities of 11.50 mg-U/g-adsorbent and even 17.57 mg-U/g-adsorbent in natural seawater, representing significant breakthroughs rsc.orgrsc.org.
A poly(amidoxime) hydrogel demonstrated an outstanding uranium adsorption efficiency of 718 ± 16.6 mg/g (of m_uranium/m_PAO) in 8 ppm uranium-spiked seawater and 1279 ± 14.5 mg/g in 32 ppm uranium-spiked seawater nih.gov.
The mechanism of uranium adsorption primarily involves the strong complexing action between uranyl ions and the amidoxime groups, often through chemical ion-exchange mdpi.com. The amidoxime group, composed of oxime and amine groups, can effectively coordinate with [UO₂(CO₃)₃]⁴⁻ in seawater tandfonline.com.
Beyond uranium, amidoxime-functionalized sorbents are effective in removing other heavy metal ions and lanthanides from aqueous solutions. These include copper (Cu(II)), lead (Pb(II)), cadmium (Cd(II)), arsenic (As(III), As(V)), and various lanthanide ions (La³⁺, Nd³⁺, Sm³⁺, Gd³⁺, and Tb³⁺) tandfonline.combohrium.comncsu.eduresearchgate.netnih.goveeer.orgnih.govnih.govacs.orgmdpi-res.com. For instance, amidoxime sepiolite (B1149698) nanohybrid material (AO-RGS) showed a maximum adsorption capacity of 278 mg/g for copper within 30 minutes tandfonline.com. Amidoxime-functionalized macroporous carbon electrodes have demonstrated an extremely high removal capacity of over 2300 mg/g for heavy metals like Cu²⁺, Cd²⁺, and Pb²⁺, achieving concentrations below 5 ppb within 3 seconds nih.govacs.org.
Table 1: Representative Adsorption Capacities of Amidoxime-based Sorbents for Various Metal Ions
| Metal Ion | Adsorbent Type | Adsorption Capacity | Conditions/Notes | Source |
| Uranium (U) | AF series (ORNL) | 3.9 g-U/kg-adsorbent | 56 days, marine testing | tandfonline.comnih.gov |
| Uranium (U) | 3D hierarchical porous ABP fiber | 11.50 mg-U/g-adsorbent | Natural seawater | rsc.org |
| Uranium (U) | Interconnected open-pore architecture PAO fiber | 17.57 mg-U/g-adsorbent | Natural seawater | rsc.org |
| Uranium (U) | Poly(amidoxime) hydrogel | 718 mg/g (m_U/m_PAO) | 8 ppm U-spiked seawater, 600 h | nih.gov |
| Copper (Cu(II)) | Amidoxime sepiolite nanohybrid (AO-RGS) | 278 mg/g adsorbent | 30 minutes | tandfonline.com |
| Copper (Cu(II)) | Amidoximated nanocomposites (A-PAMM) | Enhanced adsorption capacity | pH 5.4, 180 min, 40°C | bohrium.com |
| Heavy Metals (Cu²⁺, Cd²⁺, Pb²⁺) | Amidoxime-functionalized macroporous carbon electrode | >2300 mg/g | Rapid removal, <5 ppb within 3s | nih.govacs.org |
| Lanthanide ions (La³⁺, Nd³⁺, Sm³⁺, Gd³⁺, Tb³⁺) | Poly(amidoxime-hydroxamic) acid sorbent | Fast rates, highest % after 15-30 min | pH 7.0 | researchgate.netnih.gov |
| Lead (Pb(II)) | Amidoxime LDPE sheet | 150 mg/g | 50 h contact time, pH 9, 5 ppm initial conc. | nih.gov |
| Arsenic (As(III), As(V)) | Cross-linked amidoxime hosted in mesoporous silica (AMOX) | pH 8 for As(III), pH 5 for As(V) | acs.org |
Optimization of Adsorbent Performance through Chemical and Post-Synthesis Modification (e.g., Alkaline Conditioning)
Optimizing the performance of amidoxime-based adsorbents is crucial for improving the economic viability of metal extraction processes. A significant post-synthesis modification technique is alkaline conditioning ornl.govinl.govosti.gov. This treatment, typically performed with solutions of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is essential for enhancing the adsorbent's effectiveness tandfonline.comosti.govpnnl.gov.
The primary aim of alkaline conditioning is to transform carboxylic groups (–COOH) to carboxylate (–COO⁻) groups, thereby increasing the hydrophilicity of the polymer particles tandfonline.commdpi.com. This transformation, along with the conversion of some amidoxime groups to carboxylate groups, contributes to improved adsorption performance pnnl.gov. Studies have shown that sodium hydroxide can be a more cost-effective and efficient reagent for alkaline conditioning compared to potassium hydroxide, leading to higher uranium uptake capacity and selectivity over vanadium, and a significant decrease (21–30%) in uranium recovery costs ornl.govnih.govosti.gov.
Optimization of alkaline conditioning parameters, such as the type of alkaline reagent, reaction temperature, and reaction time, is critical. For instance, for an amidoxime-based adsorbent prepared by radiation-induced graft polymerization, optimal conditioning with 0.44 M KOH at 80°C for 1 hour achieved the highest uranium loading capacity from natural seawater ornl.gov. The synergistic effect of both carboxyl and amidoxime groups is known to optimize the adsorption performance of materials mdpi.com.
Further optimization strategies include tailoring adsorbent morphology, adjusting synthesis variables, and developing new concepts combining adsorption and partitioning to increase uptake capacity and rate inl.govosti.gov. Understanding the rate-limiting mechanisms, whether diffusion or reaction rate, is also vital for engineering adsorbents to maximize performance inl.govpnnl.gov.
Amidoxime-Based Catalysts in Organic Transformations
Amidoximes and their derivatives also play a vital role as catalysts or ligands in various organic transformations, enabling efficient and selective synthesis of complex molecules.
One notable application is in the synthesis of 1,2,4-oxadiazoles, which are important heterocyclic compounds found in pharmaceuticals and agrochemicals organic-chemistry.orgrsc.orgorganic-chemistry.org. Amidoximes can react with organic nitriles or acid anhydrides to form 1,2,4-oxadiazoles, often under mild conditions and with the aid of catalysts like PTSA-ZnCl₂ organic-chemistry.orgrsc.orgorganic-chemistry.org. This catalytic system has demonstrated superior activity, achieving high yields (up to 94%) and tolerating diverse functional groups organic-chemistry.org.
Furthermore, amidoxime-fiber-supported palladium (Pd) catalysts have been developed for continuous-flow organic reactions, such as the Heck coupling reaction of iodobenzene (B50100) and styrene (B11656) researchgate.net. These catalysts exhibit good activity and stability, with catalytic efficiency significantly higher than traditional batch reactions. The low activation energy observed in kinetic studies indicates the good catalytic activity of these amidoxime-supported Pd systems researchgate.net.
Role of Amidoximes in Nanomaterials and Nanotechnology Applications
Amidoximes are increasingly integrated into nanomaterials and nanotechnology applications, leveraging their unique properties for enhanced performance in various fields, particularly in environmental remediation.
Amidoxime-functionalized nanomaterials include macroporous carbon electrodes, magnetic microspheres, and various nanocomposites rsc.orgbohrium.comtubitak.gov.trnih.govacs.orgstanford.eduaimspress.com. These materials are designed to maximize surface area and active site accessibility for improved interaction with target substances. For instance, amidoxime-functionalized macroporous carbon electrodes have been developed for the rapid and high-capacity removal of heavy metals from water. The amidoxime groups on the electrode surface intensify the adsorption of heavy metals and enable electrochemical reduction of coordinated metal ions, leading to self-refreshing active sites and continuous regeneration of the filter nih.govacs.orgstanford.edu.
In nanocomposites, the amidoximation process enhances adsorption capacity by introducing functional groups that facilitate stronger interactions with metal ions through chelation and electrostatic attraction bohrium.com. Examples include amidoximated clay nanocomposites for copper removal and magnetic amidoximated chitosan-g-poly(polyacrylonitrile)/laponite RD nanocomposites for enhanced Cu²⁺ adsorption bohrium.comtubitak.gov.tr. Amidoximated cellulose can also act as a nanoreactor to produce nanocomposites with tailored characteristics, and amidoxime-reduced metal nanocomposites possess potent antimicrobial functionality rsc.org. Magnetic amidoxime-modified Fe₃O₄/SiO₂ core-shell microspheres have also been successfully synthesized for efficient uranium adsorption, offering easy separation from the reaction medium using an external magnet aimspress.com.
The versatility of amidoxime functionalization allows for the creation of advanced materials with tunable properties, making them valuable in diverse nanotechnology applications, including gas and liquid separation, gas storage, and gas sensor applications google.com.
Supramolecular Chemistry Involving Amidoxime Moieties
Amidoxime (B1450833) Involvement in Supramolecular Materials
Amidoxime moieties play a pivotal role in the construction and functionality of various supramolecular materials, notably in the context of metal ion extraction and material design. A prominent application is their incorporation into materials for the selective recovery of uranyl ions (UO2²⁺) from seawater mdpi.comresearchgate.netmdpi.comtandfonline.comrsc.orgrsc.orgacs.orgresearchgate.netacs.org. Amidoxime-functionalized polymers and mesoporous silica (B1680970), for instance, have been developed as highly effective sorbents for this purpose mdpi.commdpi.comrsc.orgrsc.org. The amidoxime group's strong affinity for uranyl ions is a key factor in the enhanced recovery capacity and selectivity of these materials mdpi.commdpi.comtandfonline.com.
Beyond extraction, amidoximes are integral to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are characterized by their extended network structures, often formed through coordination bonds between metal centers and organic ligands. For example, [Cu(Hbtc)(H2pyaox)]n, where H2pyaox is pyridine-2-amidoxime, represents a significant advancement as the first reported MOF incorporating this specific amidoxime ligand mdpi.com. Other coordination polymers involving 2-pyridyl oximes, including pyridine-2-amidoxime, have also been synthesized, forming three-dimensional networks stabilized by strong intermolecular interactions mdpi.comrsc.org.
Furthermore, amidoximes are critical components in the engineering of Covalent Organic Frameworks (COFs). These crystalline porous materials offer high surface areas and tunable structures, making them promising for applications like uranium extraction chinesechemsoc.org. Amidoxime functionalization in COFs, such as BD-TN-AO, COF-TpDd-AO2, and COF-HHTF-AO, significantly enhances their uranium adsorption capacity and selectivity, even in the presence of competing ions chinesechemsoc.orgrsc.orgcapes.gov.bracs.orgnih.gov. The stability of these amidoxime-functionalized COFs, even in complex environments like seawater, underscores their potential for practical applications chinesechemsoc.orgcapes.gov.brnih.gov.
Self-Assembly Processes of Amidoxime-Containing Molecules
The ability of amidoxime-containing molecules to undergo self-assembly is a fundamental aspect of their utility in supramolecular chemistry, leading to the formation of ordered and functional materials. This process involves the spontaneous organization of molecular building blocks into well-defined aggregates, often driven by non-covalent interactions nih.gov.
Several examples illustrate the diverse self-assembly mechanisms involving amidoximes:
Co-condensation: Amidoxime-functionalized mesoporous silica can be prepared through self-assembly co-condensation, where tetraethoxysilane (TEOS) and 2-cyanoethyltriethoxysilane (CTES) assemble to form a porous structure with integrated amidoxime groups rsc.org.
Axial Grafting Chains: The fabrication of 3D hierarchical porous amidoxime fibers, designed for efficient uranium extraction, is achieved via the self-assembly of axial grafting chains rsc.org. This hierarchical structure contributes to their high adsorption capacity and selectivity rsc.org.
Molecular Self-Assembly in Polyimide Microspheres: Novel uranium adsorbents, such as AO-OB hierarchical self-assembled polyimide microspheres (AO-OBHSPIMs), are obtained by introducing amidoxime groups into hierarchical self-assembled polyimide microspheres through molecular self-assembly and subsequent surface functionalization researchgate.net. The resulting materials exhibit excellent selectivity for uranyl ions researchgate.net.
Supramolecular Ionic-Crosslinking and Hydrogen Bonding: Poly(amidoxime)-alginate-poly(acrylic acid) (PAO-A-PAA) composite beads are constructed through a simple and environmentally benign approach that leverages supramolecular ionic-crosslinking and hydrogen bonding interactions researchgate.netresearchgate.netmiddlebury.edu. This synergistic approach leads to enhanced uranyl capture researchgate.net.
Self-Assembled Magnetic Core-Shell Microspheres: Amidoxime-grafted magnetic core-shell adsorbents with antibacterial properties can be developed through self-assembly processes, forming structures with high affinity and selectivity for uranium acs.org.
Supramolecular Poly(amidoxime)-Loaded Macroporous Resin: A new supramolecular poly(amidoxime) (PAO)-loaded macroporous resin (PLMR) adsorbent is explored where PAOs are firmly loaded on the surface of nanopores primarily by hydrophobic interaction, forming a PAO-layer with molecular-level thickness and ultrahigh specific surface area acs.org.
Hydrogel Formation: Amidoxime-based hydrogels, including thermosensitive variants, are synthesized through self-assembly processes, often involving polymerization and ion-imprinted polymerization, for efficient uranium adsorption bohrium.comresearchgate.net.
These self-assembly processes enable the creation of materials with controlled architectures, pore structures, and surface functionalities, which are crucial for their performance in various applications, particularly in selective adsorption and separation rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net.
Intermolecular Interactions in Amidoxime Supramolecular Assemblies
The properties and functions of amidoxime supramolecular assemblies are profoundly influenced by a range of intermolecular interactions. These non-covalent forces dictate the self-assembly processes, structural stability, and binding selectivity of amidoxime-containing materials.
Hydrogen Bonding: Hydrogen bonding is a predominant interaction in amidoxime supramolecular assemblies. The amidoxime group, with its -NH2 and -NOH functionalities, can act as both a hydrogen bond donor and acceptor. O-H⋯O hydrogen bonding is frequently observed, contributing significantly to the stability of supramolecular organic frameworks (SOFs) researchgate.netmdpi.comresearchgate.net. Charge-assisted hydrogen bonds are also crucial, particularly in stabilizing the zwitterionic form of amidoximes when complexed with metal ions, which has implications for controlling their selectivity tandfonline.com. The formation of dense hydrogen-bonded networks is common in the crystal structures of amidoxime complexes tandfonline.com. In some poly(amidoxime) (PAO) composite beads, hydrogen bonding interactions, alongside supramolecular ionic-crosslinking, synergistically enhance uranyl binding researchgate.netresearchgate.net. The energy contribution of hydrogen bonding can be substantial, estimated at approximately -15.2 kcal/mol in certain 2D SOFs researchgate.netmdpi.comresearchgate.net.
Electrostatic Interactions: Electrostatic interactions play a vital role in the self-assembly and binding mechanisms of amidoxime-based materials. In the context of uranium adsorption, the adsorption mechanism often involves a combination of electrostatic interactions and complexation between uranyl ions and amidoxime groups researchgate.net. For instance, in poly(amidoxime)-alginate-poly(acrylic acid) (PAO-A-PAA) composite beads, electrostatic interactions are a key factor in the synergistic uranyl binding researchgate.net. Similarly, in hydrogel networks, electrostatic interactions can be the dominant force during self-assembly researchgate.net. The deprotonation of the amidoxime group at higher pH values leads to the introduction of negative charges, facilitating the transport of positively charged cations researchgate.net.
Halogen Bonding: While often less energetic than hydrogen bonding or π...π stacking, halogen bonding can also play a role in the crystal design of certain supramolecular organic frameworks involving amidoximes researchgate.netmdpi.comresearchgate.net. Its contribution can be around -3.6 kcal/mol researchgate.netmdpi.comresearchgate.net.
Hydrophobic Interaction: In some supramolecular poly(amidoxime)-loaded macroporous resins, hydrophobic interactions are crucial for firmly loading poly(amidoxime) onto the surface of nanopores, forming a highly efficient adsorbent layer acs.org.
The interplay of these diverse non-covalent interactions allows for the precise control over the structure, stability, and function of amidoxime supramolecular assemblies, enabling their application in areas such as selective metal ion capture tandfonline.comresearchgate.netmdpi.comresearchgate.net.
Engineering Supramolecular Organic Frameworks with Amidoximes
Engineering Supramolecular Organic Frameworks (SOFs) and related Covalent Organic Frameworks (COFs) with amidoxime moieties represents a significant strategy for developing advanced materials with specific functionalities, particularly for applications like uranium extraction. These frameworks are designed to integrate amidoximes as key functional groups, leveraging their strong chelating abilities and coordination versatility.
The rational design of amidoxime-functionalized COFs involves incorporating amidoxime groups into the framework structure to create multiple capture sites for target ions rsc.orgacs.org. For instance, COF-TpDd-AO2 was designed with two amidoxime groups per structural unit to enhance uranium capture rsc.org. This multi-site functionalization can lead to a chelation effect that shifts from single-site to multiple-site interactions, thereby significantly improving the adsorption affinity rsc.org.
The stability and crystallinity of these engineered frameworks are crucial for their long-term performance. Polyarylether-based COFs functionalized with open-chain amidoximes, such as COF-HHTF-AO, have demonstrated remarkable chemical stability and excellent crystallinity, even after prolonged immersion in complex environments like seawater capes.gov.brnih.gov. This stability is vital for practical applications, especially in challenging conditions like natural seawater chinesechemsoc.org.
Synergistic effects are often a design principle in engineering these frameworks. By introducing auxiliary ligands or modifying the coordination environment, the affinity and selectivity of amidoxime-functionalized materials can be significantly enhanced. For example, computational calculations have revealed that the higher selectivity of COF-HHTF-AO for uranium over vanadium originates from specific bonding natures and coordination patterns with amidoxime, highlighting the importance of tailored design capes.gov.brnih.gov. Similarly, bifunctional conjugated microporous polymers (CMPs) exhibiting a synergistic effect through the introduction of ortho-substituted amino functionalities have shown enhanced affinity to uranyl ions researchgate.net.
Examples of engineered amidoxime-functionalized frameworks and their performance in uranium extraction include:
| Framework Type | Amidoxime Functionalization | Key Features | Uranium Uptake Capacity (in natural seawater) | Reference |
| COF | BD-TN-AO | Highly conjugated, excellent photocatalytic activity, anti-biofouling | - | chinesechemsoc.org |
| COF | COF-TpDd-AO2 | Two amidoxime groups per unit, multi-site chelation | >99.2% removal efficiency (0.5 mg L⁻¹ U) | rsc.org |
| COF | COF-HHTF-AO | Open-chain amidoxime, remarkable chemical stability, excellent crystallinity | 5.12 mg/g (1.61 times higher than vanadium) | capes.gov.brnih.gov |
| COF | COF 2-Ru-AO | Incorporates donor-acceptor linkers and amidoxime nanotraps, adsorption-photocatalysis | 2.45 mg/g/day | acs.org |
| SOF | cis-A | Hybrid 2D SOF formed by cooperative H-bonding, halogen bonding, π-stacking | - | researchgate.netmdpi.comresearchgate.net |
The engineering of these supramolecular frameworks with amidoximes demonstrates a powerful approach to creating materials with enhanced performance for specific applications, particularly in the critical area of uranium resource recovery chinesechemsoc.orgrsc.orgcapes.gov.bracs.orgnih.gov.
Analytical Methodologies for Amidoxime Characterization
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in amidoxime (B1450833) compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of amidoximes by providing information about the chemical environment of hydrogen atoms (protons). The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.
In ¹H NMR spectra of amidoximes, the protons of the -NH₂ group typically appear as a broad singlet, while the -OH proton also gives rise to a singlet. The chemical shifts of these protons can vary depending on the solvent and concentration. For instance, in (Z)-N′-Hydroxy-N-phenylbenzimidamide, the aromatic protons appear in the range of δ 6.67-7.45 ppm. rsc.org The protons of the NH₂ and OH groups in amidoximes can exchange with deuterium in deuterated solvents, leading to the disappearance of their signals, which can be a useful diagnostic feature.
Interactive Table: Representative ¹H NMR Chemical Shifts for Amidoxime Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| (Z)-N′-Hydroxy-N-phenylbenzimidamide rsc.org | CDCl₃ | Aromatic H | 7.45 (d, J = 7.2 Hz, 2H), 7.37 (t, J = 7.2 Hz, 1H), 7.33 (t, J = 7.2 Hz, 2H), 7.10 (t, J = 7.6 Hz, 2H), 6.92 (t, J = 7.6 Hz, 1H), 6.67 (d, J = 7.6 Hz, 2H) |
| (Z)-N-(4-Chlorophenyl)-N′-hydroxyacetimidamide rsc.org | CDCl₃ | Aromatic H | 7.31 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.4 Hz, 2H) |
| CH₃ | 1.97 (s, 3H) | ||
| (Z)-N-(4-Bromophenyl)-N′-hydroxyacetimidamide rsc.org | CDCl₃ | Aromatic H | 7.45 (d, J = 8.4 Hz, 2H), 6.96 (d, J = 8.8 Hz, 2H) |
| CH₃ | 1.99 (s, 3H) | ||
| Benzylamidoxime mdpi.com | DMSO-d₆ | -OH | 8.85 (s, 1H) |
| Aromatic H | 7.30–7.11 (m, 5H) | ||
| -NH₂ | 5.33 (s, 2H) | ||
| CH₂ | 3.25 (s, 2H) | ||
| N'-Hydroxy-2-phenylpropanimidamide nih.gov | CDCl₃ | Aromatic H | 7.40–7.24 (m, 5H) |
| -OH | 6.32 (s, 1H) | ||
| -NH₂ | 4.52 (s, 2H) | ||
| CH | 3.67 (q, J = 7.2 Hz, 1H) | ||
| CH₃ | 1.51 (d, J = 7.2 Hz, 3H) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For amidoximes, key vibrational bands include those for the O-H, N-H, C=N, and N-O bonds.
The O-H stretching vibration typically appears as a broad band in the region of 3600-3100 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) usually show two bands in the range of 3500-3300 cm⁻¹. libretexts.org The C=N stretching vibration is observed around 1680-1640 cm⁻¹. spcmc.ac.in The presence of a medium to strong band around 1690 cm⁻¹ can be indicative of the aminonitrone tautomeric form, in addition to the amidoxime C=N stretching at approximately 1656 cm⁻¹. researchgate.netnih.gov The N-O stretching vibration is typically found in the 960-930 cm⁻¹ region.
Interactive Table: Characteristic IR Absorption Bands for Amidoximes
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3600-3100 | Broad, Strong |
| N-H | Stretching | 3500-3300 | Medium (often two bands) |
| C=N | Stretching | 1680-1640 | Medium to Strong |
| N-H | Bending (Scissoring) | 1650-1580 | Medium |
| C-N | Stretching | 1340-1250 | Strong (for aromatic) |
| N-O | Stretching | 960-930 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amidoximes, often producing a protonated molecule [M+H]⁺.
The fragmentation pathways of amidoximes in MS can be complex and depend on the specific structure of the compound. nih.gov Collision-induced dissociation experiments in tandem mass spectrometry (MS/MS) can be used to study these fragmentation patterns in detail. Common fragmentation includes the cleavage of the N-O bond and the C-N bond. For instance, in the ESI-MS/MS of certain amides, a common fragmentation is the cleavage of the amide bond (N-CO), leading to the formation of an aryl acylium cation. unl.pt High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. rsc.org
Interactive Table: HRMS Data for an Exemplary Amidoxime Derivative
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| (Z)-N′-Hydroxy-N,4-diphenylbutanimidamide rsc.org | C₁₆H₁₉N₂O | 255.1497 | 255.1494 |
Chromatographic Separation Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For amidoximes, which are often polar compounds, reversed-phase HPLC is a common method. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. chromatographyonline.com
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. The composition of the mobile phase, including the ratio of organic solvent to water and the pH, can be adjusted to optimize the separation. hplc.eu The use of buffers is often necessary to control the ionization state of acidic or basic analytes and achieve reproducible retention times. chromatographyonline.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element (typically carbon, hydrogen, and nitrogen) present in the sample. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical and molecular formula of the synthesized amidoxime.
Interactive Table: Elemental Analysis Data for Representative Amidoxime Compounds
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| 2-{4-[1-Amino...} derivative researchgate.net | C₁₅H₁₄N₂O | Calculated | 75.61 | 5.92 | 11.76 |
| Found | 75.55 | 5.82 | 11.64 | ||
| N'-Hydroxy-4-nitrobenzimidamide mdpi.com | C₈H₉BrN₂O₂ | Calculated | 39.21 | 3.70 | 11.43 |
| Found | 39.18 | 3.65 | 11.37 | ||
| N-Hydroxy-2-phenyl-butyrimidamide nih.gov | C₁₀H₁₄N₂O | Calculated | 67.39 | 7.92 | 15.72 |
| Found | 67.28 | 7.84 | 15.55 | ||
| 4,4'-Oxy-bis-benzamide oxime nih.gov | C₁₄H₁₄N₄O₃ | Calculated | 58.74 | 4.93 | 19.57 |
| Found | 58.66 | 4.88 | 19.45 | ||
| Tert-Butyl [(Z)-(hydroxyimino)(phenyl)methyl]carbamate nih.gov | C₁₂H₁₆N₂O₃ | Calculated | 61.00 | 6.83 | 11.86 |
| Found | 60.95 | 6.87 | 11.75 |
Future Directions and Emerging Research Areas in Amidoxime Chemistry
Exploration of New Catalytic Systems
Amidoxime-based materials are increasingly recognized for their potential as supports in novel catalytic systems, offering advantages such as enhanced recyclability, ease of separation, and reduced environmental impact compared to homogeneous catalysts rsc.org. Research is actively exploring the integration of amidoxime (B1450833) ligands with various catalytic species. For instance, poly(amidoxime) ligands have been successfully employed to modify bio-based supports, including kenaf-cellulose and bacterial cells such as Paracoccus yeei, for the immobilization of palladium nanoparticles (PdNPs) mdpi.com. These innovative biohybrid catalytic systems have demonstrated efficiency comparable to commercial Pd/C catalysts in important organic transformations like Mizoroki–Heck and Suzuki–Miyaura cross-coupling reactions mdpi.com.
Further advancements include the development of amidoxime-fiber-supported palladium catalysts for continuous-flow Heck coupling reactions. These systems exhibit notable activity and stability, maintaining catalytic performance over prolonged operation times and showing a catalytic activity 2.21 times higher than that observed in traditional batch reactions researchgate.net. Kinetic studies on these systems have revealed a low activation energy of 8.8771 kJ mol⁻¹, indicating their high catalytic efficiency researchgate.net. In another promising development, copper-loaded polyamidoxime brushes have shown elevated catalytic efficacy for nitroarene reduction, achieving a high reaction rate of 0.0143 s⁻¹ and a low activation energy of 28 kJ mol⁻¹ rsc.org. These findings underscore the significant potential of amidoxime chemistry in developing sustainable and highly efficient catalytic processes.
Development of Advanced Functional Materials
Amidoxime-functionalized materials are at the forefront of developing advanced functional materials, particularly for environmental remediation and resource recovery. Poly(amidoxime)-based functional polymers are considered highly promising for the solid-phase extraction of uranium from seawater, owing to their favorable cost, stability, and adsorption capacity osti.gov. Early marine tests with polyamidoxime (PAO)-braided fiber adsorbents demonstrated uranium uptake of 1.5 g-U/Kg-adsorbents over 30 days, with recent advancements pushing this capacity to over 6 g of uranium per kilogram of adsorbent material within the same timeframe mdpi.comosti.gov.
Beyond uranium extraction, amidoxime-functionalized materials are being explored for the efficient capture of other hazardous substances. Examples include amidoxime-functionalized magnetic dendritic fibrous nano-silica for U(VI) capture and amidoxime-functionalized corn straw sorbents (AO-CS) for the effective adsorption of Cr(VI), demonstrating an 85.8% removal rate researcher.lifebohrium.com. Innovative designs, such as thick macro-channel poly(amidoxime)-polyvinyl alcohol hydrogel membranes (MCHM), are being developed to enhance uranium adsorption by improving mass transfer and the accessibility of amidoxime groups researcher.life. Optimized MCHM with 2.0 mm channels, significantly thicker than traditional designs, has shown promising results in natural seawater researcher.life. Furthermore, dual-functional membranes incorporating both hydrazide and amidoxime groups have been developed, showing a 22% increase in adsorption capacity in uranyl solutions and achieving a notable 6.76 mg-U/g-ads in natural seawater after 30 days. These materials also facilitate the reduction of U(VI) to U(IV) during adsorption, offering new insights for designing advanced uranium adsorbents rsc.org. Amidoxime-based polymeric materials have also found applications in gas separations and the extraction of lanthanides and actinides from processed ores, demonstrating stability at pH values exceeding 13 researchgate.net. Emerging research also includes amidoxime-functionalized MXene/graphene oxide aerogels for uranium extraction and silver nanoparticle-grafted amidoxime covalent organic frameworks as highly sensitive and selective SERS substrates for uranium detection researcher.lifescilit.com.
Table 1: Performance Metrics of Amidoxime-Based Functional Materials
| Application Area | Material Type | Key Performance Metric | Value | Reference |
| Uranium Extraction | Poly(amidoxime) (PAO)-braided fiber adsorbents | Uranium uptake (30 days) | >6 g U/kg adsorbent | mdpi.com |
| Uranium Extraction | Hydrazide-Amidoxime Dual Functional Membranes | Uranium adsorption (30 days) | 6.76 mg-U/g-ads | rsc.org |
| Uranium Extraction | Amidoximated Nylon-66 Fiber | Uranium adsorption efficiency | ~91.3% | acs.org |
| Cr(VI) Removal | Amidoxime-functionalized Corn Straw Sorbents | Cr(VI) removal rate | 85.8% | bohrium.com |
| Nitroarene Reduction | Copper-loaded Poly(amidoxime) Brushes | Reaction Rate (4-nitrophenol) | 0.0143 s⁻¹ | rsc.org |
| Nitroarene Reduction | Copper-loaded Poly(amidoxime) Brushes | Activation Energy (4-nitrophenol) | 28 kJ mol⁻¹ | rsc.org |
| Heck Coupling Reaction | Amidoxime-fiber-supported Pd Catalyst | Catalytic Activity (vs. batch) | 2.21 times higher | researchgate.net |
| Heck Coupling Reaction | Amidoxime-fiber-supported Pd Catalyst | Activation Energy | 8.8771 kJ mol⁻¹ | researchgate.net |
Elucidation of Complex Biological Mechanisms
Amidoximes hold significant promise in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antituberculotic, antibacterial, antiviral, antineoplastic, anti-inflammatory, and nitric oxide (NO) donor properties researchgate.net. Several amidoxime compounds are currently in clinical trials or have already been utilized as drugs researchgate.net. Future research is critically focused on elucidating the intricate mechanistic pathways governing their biological actions, particularly their conversion to amidines and their capacity to release NO researchgate.net. This understanding is vital for the rational design of new therapeutic agents.
Studies have shown that amidoximes and oximes can be oxidized by cytochrome P450 (CYP450) enzymes, leading to the release of NO and related aerobic products such as NO₂⁻ and NO₃⁻ nih.gov. This enzymatic oxidation process is considered fundamental to their observed biological effects nih.gov. Furthermore, amidoximes can be reduced in vivo into amidines, which possess important antimicrobial activities researchgate.net. Research into novel amidines and their analogues, often derived from amidoximes, is yielding promising agents against intracellular parasites nih.gov. A deeper understanding of the relative stability of amidoxime tautomeric forms is also crucial for fully elucidating their pharmacological activity and reactivity nih.govresearchgate.net. Ongoing investigations aim to clarify mechanisms of toxic effects, identify DNA and protein adducts, and utilize in vitro assays to comprehensively characterize the biological impact of amidoxime compounds bohrium.com.
Methodological Advancements in Synthesis and Characterization
Methodological advancements in the synthesis and characterization of amidoximes are continuously improving the accessibility and understanding of this compound class. The most widely employed synthetic route involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, typically performed in refluxing alcoholic solvents with a base mdpi.comresearchgate.netnih.gov. However, new green synthetic methodologies are being developed, offering advantages such as improved yields, simpler work-up procedures, and shorter reaction times researchgate.net. For instance, solvent-free methods utilizing ultrasonic irradiation have demonstrated the efficient synthesis of amidoximes in high yields, ranging from 70% to 85% nih.gov. Microwave-assisted techniques are also being applied to reduce reaction times in the cyclization of amidoximes to form 1,2,4-oxadiazoles acs.org.
In terms of synthetic innovation, one-pot methods for the direct synthesis of N-substituted amidoximes from secondary amides, mediated by dehydrative condensation with triphenylphosphine (B44618) and iodine, are emerging. These methods offer mild reaction conditions and short reaction times . Concurrently, sophisticated characterization techniques are indispensable for understanding the structure-property relationships of amidoxime-based materials. Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) are routinely used to characterize these compounds and their derivatives mdpi.comrsc.orgresearchgate.netosti.govacs.org. Complementary to experimental methods, computational studies, including Density Functional Theory (DFT) calculations, are increasingly employed to analyze complex formation, determine pKa values, and calculate interaction energies, providing invaluable insights into binding mechanisms at the molecular level researchgate.netresearchgate.netmdpi.combohrium.com. Furthermore, detailed kinetic studies are crucial for elucidating reaction mechanisms and optimizing catalytic processes involving amidoximes rsc.orgresearchgate.netacs.org.
Q & A
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- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
